molecular formula C28H20N2O B14242314 Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone CAS No. 408522-29-2

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone

Cat. No.: B14242314
CAS No.: 408522-29-2
M. Wt: 400.5 g/mol
InChI Key: WLKTZVDRDZAPSS-UHFFFAOYSA-N
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Description

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone typically involves the cyclization of amido-nitriles. One common method includes the use of benzoin and benzaldehyde in the presence of ammonia. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds.

Scientific Research Applications

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Shares a similar core structure but lacks the phenyl substituent at the methanone position.

    1H-Imidazol-1-yl(phenyl)methanone: Similar structure but with different substituents on the imidazole ring.

Uniqueness

Its structure allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts .

Properties

CAS No.

408522-29-2

Molecular Formula

C28H20N2O

Molecular Weight

400.5 g/mol

IUPAC Name

phenyl-(2,4,5-triphenylimidazol-1-yl)methanone

InChI

InChI=1S/C28H20N2O/c31-28(24-19-11-4-12-20-24)30-26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)29-27(30)23-17-9-3-10-18-23/h1-20H

InChI Key

WLKTZVDRDZAPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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